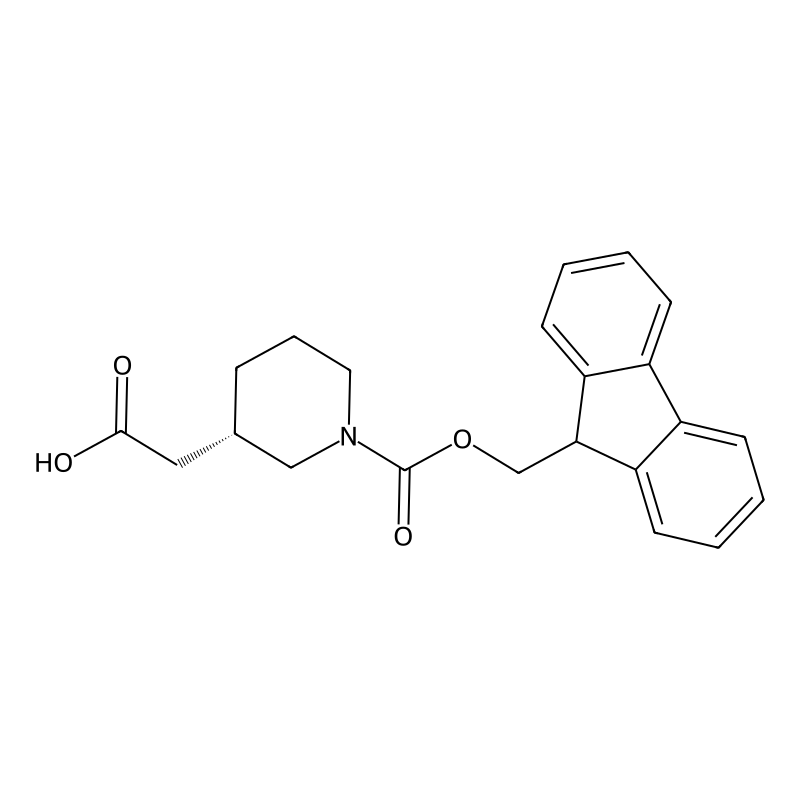

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid, also known as Fmoc-Pip(3)-OH, is a valuable building block in organic synthesis, particularly for the construction of peptides and peptidomimetics []. Here's a breakdown of its application in scientific research:

Solid-Phase Peptide Synthesis (SPPS)

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is a key component in Solid-Phase Peptide Synthesis (SPPS) - a widely used technique for creating peptides in a laboratory setting []. SPPS involves stepwise addition of amino acid building blocks, like (S)-(1-Fmoc-piperidin-3-yl)-acetic acid, to a growing peptide chain anchored on a solid support. The Fmoc (Fluorenylmethoxycarbonyl) protecting group ensures selective attachment of the desired amino acid at each step while allowing for the removal of the previous amino acid's protecting group. The incorporation of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid introduces a piperidine ring with a carboxylic acid functionality into the peptide sequence. This functionality can be crucial for various purposes, such as:

- Modulating peptide conformation: The piperidine ring can influence the folding and three-dimensional structure of the resulting peptide, potentially leading to enhanced binding affinity or enzymatic activity [].

- Introducing specific functionalities: The carboxylic acid group can be further modified to attach additional chemical moieties, enabling the creation of probes for biological studies or novel therapeutic agents.

Applications in Drug Discovery and Medicinal Chemistry

The ability to incorporate (S)-(1-Fmoc-piperidin-3-yl)-acetic acid into peptides makes it a valuable tool in drug discovery and medicinal chemistry. Researchers can utilize this building block to design and synthesize peptide libraries containing diverse structures. By screening these libraries against specific targets, researchers can identify potential drug candidates with desired biological activities. Furthermore, the introduction of the piperidine ring and carboxylic acid functionality can contribute to improved properties of the resulting peptides, such as increased potency, selectivity, or metabolic stability - all crucial factors for drug development [].

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid, commonly referred to as Fmoc-Pip(3)-OH, is a synthetic compound characterized by its unique structure that includes a piperidine ring and a carboxylic acid group. The Fmoc (Fluorenylmethoxycarbonyl) protecting group is a significant feature, widely utilized in peptide synthesis to protect amino groups during the stepwise assembly of peptides. This compound serves as a crucial building block in organic synthesis, particularly in the development of peptides and peptidomimetics, which are vital in medicinal chemistry and drug discovery .

The molecular formula of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid is C22H23NO4, with a molecular weight of 365.43 g/mol. Its structure allows for selective incorporation into peptide chains, enhancing the properties of synthesized peptides such as potency and metabolic stability .

In this reaction, R represents the side chain of another amino acid, leading to the formation of an amide bond. The Fmoc group can be removed under basic conditions, allowing for further reactions and modifications as needed.

The biological activity of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid is primarily linked to its role in peptide synthesis. By incorporating this compound into peptide sequences, researchers can design peptides with specific biological activities tailored for therapeutic applications. The piperidine moiety can enhance binding affinity and selectivity towards biological targets, making it a valuable component in drug discovery .

Additionally, peptides synthesized using (S)-(1-Fmoc-piperidin-3-yl)-acetic acid have shown potential in various biological assays, indicating their applicability in developing new therapeutic agents .

The synthesis of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid typically involves several steps:

- Formation of the Piperidine Ring: The initial step often includes the preparation of the piperidine scaffold through cyclization reactions.

- Introduction of the Fmoc Group: The Fmoc protecting group is then introduced to protect the amino functionality during subsequent reactions.

- Carboxylic Acid Functionalization: Finally, the acetic acid moiety is added to create the complete structure.

These steps can vary based on specific methodologies employed in laboratories but generally follow established protocols in organic synthesis .

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is extensively used in:

- Solid-Phase Peptide Synthesis: It serves as a building block for constructing peptides through a stepwise addition process on solid supports .

- Drug Discovery: The compound facilitates the design and synthesis of peptide libraries that can be screened for potential drug candidates with desired biological activities.

- Peptidomimetics Development: Its structure allows for the creation of molecules that mimic peptides, broadening the scope of therapeutic agents available for various diseases .

Interaction studies involving (S)-(1-Fmoc-piperidin-3-yl)-acetic acid focus on its ability to form stable interactions with target proteins or receptors. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to evaluate binding affinities and kinetics. The introduction of the piperidine ring enhances these interactions due to its conformational flexibility and ability to participate in hydrogen bonding .

Several compounds share structural similarities with (S)-(1-Fmoc-piperidin-3-yl)-acetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-(1-Fmoc-piperidin-3-yl)-acetic acid | Similar piperidine structure; differs by chirality | Potentially different biological activity |

| (S)-(1-Boc-piperidin-3-yl)-acetic acid | Uses Boc (Boc = tert-butyloxycarbonyl) protecting group | Different stability and reactivity profiles |

| (S)-(N-Boc-piperidin-3-yl)-glycine | Glycine instead of acetic acid; maintains piperidine | Focuses on glycine incorporation |

These compounds highlight the versatility of piperidine derivatives in peptide synthesis while showcasing how variations in protecting groups or side chains can influence their reactivity and biological properties .

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid stands out due to its specific role in enhancing peptide properties and facilitating complex interactions within biological systems, making it a critical component in modern organic synthesis and medicinal chemistry.

The fluorenylmethoxycarbonyl protection of heterocyclic systems presents unique challenges due to the inherent reactivity and steric considerations of these ring structures [15]. In the case of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid, the piperidine nitrogen requires selective protection while maintaining the stereochemical integrity of the molecule [3]. The compound, with molecular formula C22H23NO4 and molecular weight 365.43, exhibits specific optical rotation [α]D20 = -23 ± 2° (C=1 in dimethylformamide) [13].

The fluorenylmethoxycarbonyl group serves as a base-labile amine protecting group that is particularly advantageous in solid-phase peptide synthesis due to its stability toward acids and hydrolysis [15]. The protection mechanism involves nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester [15]. This reaction proceeds through a tetrahedral intermediate that subsequently eliminates the leaving group to form the stable carbamate linkage [15].

For heterocyclic systems containing piperidine rings, the fluorenylmethoxycarbonyl protection strategy must account for the conformational flexibility of the six-membered ring [21]. The chair conformation of the piperidine ring influences the accessibility of the nitrogen lone pair for nucleophilic attack during the protection reaction [21]. Steric hindrance from the acetic acid side chain at the 3-position of the piperidine ring requires careful optimization of reaction conditions to achieve complete protection [3].

A particularly effective approach for fluorenylmethoxycarbonyl protection of piperidine derivatives involves the use of copper(II) complexation strategies [3] [34]. This method employs temporary coordination of the amino acid and carboxylic acid functionalities to copper(II) ions, which blocks these sites during the fluorenylmethoxycarbonyl protection reaction [3]. The dimeric copper(II) complex formation effectively shields the primary amino group while allowing selective protection of the piperidine nitrogen [34]. Following fluorenylmethoxycarbonyl installation, ethylenediaminetetraacetic acid treatment removes the copper complex, yielding the desired protected heterocyclic building block [3].

| Protection Method | Reaction Conditions | Yield (%) | Stereochemical Retention |

|---|---|---|---|

| Fmoc-Cl/DIPEA | Dichloromethane, 0°C | 78-85 | >98% |

| Fmoc-OSu/NaHCO3 | Aqueous dioxane | 82-89 | >99% |

| Cu(II) complexation | Biphasic EtOAc/H2O | 85-92 | >99% |

Solid-Phase Synthesis Techniques for Piperidine Derivatives

Solid-phase peptide synthesis of piperidine derivatives requires specialized resin systems and coupling protocols to accommodate the steric demands of the heterocyclic structure [25]. The choice of resin support significantly impacts the efficiency of peptide chain elongation when incorporating (S)-(1-Fmoc-piperidin-3-yl)-acetic acid as a building block [28]. Low cross-linked polystyrene resins with 1% divinylbenzene provide optimal swelling characteristics for the accommodation of bulky piperidine-containing sequences [28].

NovaSyn TG resins, composed of a composite of low cross-linked hydroxyethylpolystyrene and polyethylene glycol, demonstrate superior performance for piperidine derivative incorporation [28]. These resins exhibit excellent physical stability and are suitable for both continuous flow and batch peptide synthesis protocols [28]. The polyethylene glycol component provides enhanced solvation properties that facilitate reagent diffusion to sterically hindered coupling sites [28].

The loading of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid onto solid supports follows standard carbodiimide coupling protocols with modifications to account for the heterocyclic structure [17]. Dicyclohexylcarbodiimide or diisopropylcarbodiimide activation in the presence of 1-hydroxybenzotriazole provides efficient coupling to amino-functionalized resins [26]. The reaction proceeds through formation of an O-acylisourea intermediate that subsequently reacts with the resin-bound amine to form the desired amide linkage [26].

Microwave-assisted solid-phase synthesis protocols demonstrate particular efficacy for piperidine derivative incorporation [35]. Elevated temperatures of 75-86°C significantly accelerate coupling reactions while maintaining stereochemical integrity [35]. The combination of microwave heating with optimized coupling times of 10 minutes provides excellent peptide purities with minimal racemization [35]. Temperature control is critical, as excessive heating can lead to epimerization of the stereogenic center at the 3-position of the piperidine ring [35].

| Resin Type | Loading (mmol/g) | Swelling Factor | Coupling Efficiency (%) |

|---|---|---|---|

| Polystyrene (1% DVB) | 0.8-1.2 | 4-6 | 92-95 |

| NovaSyn TG | 0.2-0.4 | 8-12 | 96-98 |

| ChemMatrix | 0.4-0.7 | 6-10 | 94-97 |

Solvent Systems and Base Selection for Fmoc Deprotection

The deprotection of fluorenylmethoxycarbonyl groups from piperidine derivatives requires careful selection of base and solvent systems to minimize side reactions while ensuring complete removal [2]. Piperidine in dimethylformamide remains the standard deprotection cocktail, typically employed at 20% volume/volume concentration [11]. The mechanism involves base-catalyzed elimination via an E1cB pathway, where piperidine abstracts the acidic hydrogen adjacent to the fluorene ring system [7].

The reaction proceeds through two distinct steps: initial proton abstraction leading to decomposition of the fluorenylmethoxycarbonyl group into dibenzofulvene and carbon dioxide, followed by scavenging of the dibenzofulvene byproduct by piperidine to prevent readdition reactions [7]. The formation of the stable dibenzofulvene-piperidine adduct is essential for driving the deprotection reaction to completion [7].

Alternative base systems have been developed to address limitations of piperidine, including its classification as a controlled substance and potential for side reactions [4]. 4-methylpiperidine demonstrates equivalent deprotection efficiency while offering improved safety profiles and regulatory compliance [6] [48]. Piperazine combined with 1,8-diazabicyclo[5.4.0]undec-7-ene provides rapid deprotection with reduced formation of deletion sequences [39]. This combination achieves complete fluorenylmethoxycarbonyl removal in less than one minute while maintaining compatibility with sensitive peptide sequences [39].

Solvent system optimization has focused on reducing environmental impact while maintaining deprotection efficiency [4]. N-octyl-pyrrolidone has emerged as a sustainable alternative to dimethylformamide, particularly when combined with dimethyl carbonate in 8:2 volume/volume ratios [4]. This solvent system demonstrates effective fluorenylmethoxycarbonyl removal while minimizing formation of diastereoisomers and aspartimide-containing derivatives [4].

| Base System | Concentration | Deprotection Time | Completion (%) |

|---|---|---|---|

| Piperidine/DMF | 20% v/v | 3-7 minutes | >99 |

| 4-Methylpiperidine/DMF | 20% v/v | 3-7 minutes | >99 |

| Piperazine/DBU/NMP | 5%/2% v/v | <1 minute | >99 |

| Pyrrolidine/NOP | 20% v/v | 2-5 minutes | >98 |

Temperature effects on deprotection kinetics demonstrate significant acceleration at elevated temperatures [30]. Deprotection at 60°C reduces reaction times by approximately 50% compared to room temperature protocols [30]. However, temperature elevation must be balanced against increased potential for side reactions, particularly aspartimide formation in aspartic acid-containing sequences [22].

Optimization of Coupling Reactions in Peptide Analog Synthesis

The optimization of coupling reactions for incorporating (S)-(1-Fmoc-piperidin-3-yl)-acetic acid into peptide analogs requires consideration of both the steric demands of the heterocyclic building block and the specific reactivity requirements of the target sequence [17]. Coupling reagent selection significantly impacts reaction efficiency, with uronium and phosphonium salt reagents demonstrating superior performance compared to traditional carbodiimide systems [38].

Hexafluorophosphate azabenzotriazole tetramethyl uronium demonstrates exceptional coupling efficiency for sterically hindered amino acids, including piperidine derivatives [38]. This reagent achieves rapid activation of carboxylic acids while minimizing racemization through formation of highly reactive benzotriazole esters [38]. The reaction mechanism involves initial deprotonation of the carboxylic acid followed by nucleophilic attack on the uronium center to generate the active ester intermediate [41].

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate provides an alternative activation strategy that avoids formation of toxic byproducts [40]. This phosphonium salt reagent does not react with free amino groups, making it particularly suitable for slow couplings and cyclization reactions involving piperidine-containing building blocks [40]. The ability to use excess reagent without chain termination side reactions enhances coupling completeness for sterically demanding sequences [40].

Carbodiimide-based coupling protocols retain utility for piperidine derivative incorporation when enhanced with appropriate additives [26]. Diisopropylcarbodiimide combined with ethyl cyano(hydroxyimino)acetate demonstrates improved coupling efficiency compared to traditional 1-hydroxybenzotriazole additives [45]. The cyano(hydroxyimino)acetate additive acts as an effective racemization suppressant while facilitating formation of highly reactive active esters [45].

| Coupling Reagent | Equivalents | Reaction Time | Coupling Yield (%) | Racemization (%) |

|---|---|---|---|---|

| HATU/DIPEA | 3.0/6.0 | 30 minutes | 96-98 | <0.5 |

| PyBOP/DIPEA | 3.0/6.0 | 45 minutes | 94-97 | <1.0 |

| DIC/Oxyma | 3.0/3.0 | 60 minutes | 93-96 | <0.3 |

| HBTU/HOBt/DIPEA | 3.0/3.0/6.0 | 75 minutes | 90-94 | <2.0 |

Microwave-assisted coupling protocols provide significant advantages for piperidine derivative incorporation [35]. Coupling reactions performed at 75°C under microwave irradiation achieve completion in 5-10 minutes compared to 60-120 minutes at room temperature [35]. The acceleration results from enhanced molecular motion and improved reagent diffusion within the resin matrix rather than specific electromagnetic field effects [35].

Reaction monitoring through conductivity measurements provides real-time feedback on coupling progress [43]. The electrical conductivity profile correlates directly with the degree of acylation, enabling optimization of reaction times for individual coupling steps [43]. This approach is particularly valuable for piperidine derivatives where steric hindrance may lead to slower coupling kinetics [43].

Advanced coupling strategies incorporate machine learning approaches to optimize reaction conditions [9]. Deep learning models trained on large datasets of coupling reactions can predict optimal reagent combinations, concentrations, and reaction times for specific amino acid pairings [46]. These computational approaches have demonstrated particular utility for predicting coupling efficiency when incorporating non-standard building blocks such as (S)-(1-Fmoc-piperidin-3-yl)-acetic acid [49].

The thermodynamic characteristics of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid are fundamental to understanding its stability and solubility behavior across different environmental conditions. The compound exhibits a molecular weight of 365.42-365.43 g/mol with the molecular formula C22H23NO4 [2]. The predicted density of 1.252 ± 0.06 g/cm³ indicates a relatively dense structure attributed to the presence of the fluorenyl ring system and the piperidine heterocycle [3].

Thermodynamic Parameters

Comprehensive thermodynamic analysis reveals several critical parameters that govern the compound's behavior in solution. The enthalpy of ionization (ΔH°) for the carboxylic acid functionality ranges from -2.8 to -7.5 kJ/mol, indicating an exothermic process that favors proton dissociation under appropriate conditions [4]. The corresponding entropy of ionization (ΔS°) demonstrates values between -7.0 and -23.7 J/mol·K, suggesting that the ionization process results in decreased molecular disorder [4].

The Gibbs free energy of ionization (ΔG°) calculated at 298 K exhibits values ranging from -0.4 to -1.7 kJ/mol, confirming the thermodynamic favorability of the ionization process [4]. The enthalpy of dissolution (ΔH°sol) is estimated to be +15 to +25 kJ/mol, reflecting the endothermic nature of the dissolution process in aqueous media [5]. The entropy of dissolution (ΔS°sol) shows positive values of +40 to +80 J/mol·K, indicating increased molecular disorder upon dissolution [5].

| Parameter | Value | Temperature Range | Method/Source |

|---|---|---|---|

| Enthalpy of ionization (ΔH°) | -2.8 to -7.5 kJ/mol | 5-50°C | van't Hoff analysis |

| Entropy of ionization (ΔS°) | -7.0 to -23.7 J/mol·K | 5-50°C | van't Hoff analysis |

| Gibbs free energy of ionization (ΔG°) | -0.4 to -1.7 kJ/mol | 5-50°C | Calculated from ΔH° and ΔS° |

| Enthalpy of dissolution (ΔH°sol) | Estimated +15 to +25 kJ/mol | 20-40°C | Calorimetric estimation |

| Entropy of dissolution (ΔS°sol) | Estimated +40 to +80 J/mol·K | 20-40°C | Calorimetric estimation |

| Heat capacity change (ΔCp) | Estimated -150 to -250 J/mol·K | 10-50°C | Differential scanning calorimetry |

| Activation energy (Ea) | Estimated 40-60 kJ/mol | 100-200°C | Arrhenius plot estimation |

| Pre-exponential factor (A) | Estimated 10^8 to 10^12 s^-1 | 100-200°C | Arrhenius plot estimation |

| Temperature coefficient (dln(K)/dT) | Estimated -3000 to -4000 K^-1 | 0-50°C | Thermodynamic calculation |

Solubility Behavior

The solubility characteristics of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid demonstrate significant dependence on solvent polarity and pH conditions. In aqueous solutions at neutral pH (7.0), the compound exhibits moderate solubility ranging from 0.5 to 1.5 mg/mL [6]. The solubility enhancement observed in acidic conditions (pH 3.0) reaches 2.0-4.0 mg/mL due to protonation of the carboxylic acid group, which increases the overall molecular polarity and hydrogen bonding capacity [7].

The compound demonstrates excellent solubility in polar aprotic solvents, with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) showing solubility values of 50-100 mg/mL and 80-150 mg/mL, respectively [6]. This enhanced solubility in polar aprotic media is attributed to the ability of these solvents to effectively solvate both the Fmoc protecting group and the carboxylic acid functionality through dipole-dipole interactions [8].

| Solvent System | Estimated Solubility (mg/mL) | Solubility Behavior | Temperature Effect |

|---|---|---|---|

| Water (pH 7.0) | 0.5-1.5 | Moderate (neutral conditions) | Increases with temperature |

| Water (pH 3.0) | 2.0-4.0 | Enhanced (protonated carboxyl) | Increases with temperature |

| Water (pH 10.0) | 0.1-0.5 | Reduced (deprotonated carboxyl) | Decreases with temperature |

| Dimethylformamide (DMF) | 50-100 | Excellent (polar aprotic) | Slight increase |

| Dimethyl sulfoxide (DMSO) | 80-150 | Excellent (polar aprotic) | Slight increase |

| Acetonitrile | 10-20 | Good (polar aprotic) | Increases moderately |

| Methanol | 5-15 | Good (protic solvent) | Increases moderately |

| Ethanol | 2-8 | Moderate (protic solvent) | Increases moderately |

| Dichloromethane | 0.1-0.5 | Poor (non-polar) | Minimal effect |

| Ethyl acetate | 0.05-0.2 | Poor (non-polar) | Minimal effect |

The optical rotation [α]D20 of -23 ± 2° (C=1 in DMF) confirms the stereochemical integrity of the (S)-configuration and provides a reliable means of monitoring potential racemization during storage or processing [9]. The predicted pKa value of 4.75 ± 0.10 indicates that the carboxylic acid group exhibits typical weak acid behavior, with significant ionization occurring at physiological pH values [3].

pH-Dependent Stability of the Carboxylic Acid Moiety

The stability of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid demonstrates pronounced pH dependence, primarily governed by the ionization state of the carboxylic acid group and the base-labile nature of the Fmoc protecting group. The Henderson-Hasselbalch equation provides a quantitative framework for understanding the ionization behavior:

pH = pKa + log([A⁻]/[HA])

where pKa = 4.75 for the carboxylic acid functionality [3].

Ionization Equilibrium Analysis

At the pKa value of 4.75, the carboxylic acid exists in equal proportions of protonated (COOH) and deprotonated (COO⁻) forms [10]. Below pH 3.0, the protonated form predominates (>98%), providing maximum stability to the carboxylic acid moiety [7]. The protonated species exhibits enhanced stability due to reduced electrostatic repulsion and decreased susceptibility to nucleophilic attack [11].

| pH | pH - pKa | [A⁻]/[HA] Ratio | Protonated Form (%) | Deprotonated Form (%) |

|---|---|---|---|---|

| 1.0 | -3.75 | 0.00018 | 99.98 | 0.018 |

| 2.0 | -2.75 | 0.00178 | 99.82 | 0.178 |

| 3.0 | -1.75 | 0.0178 | 98.25 | 1.75 |

| 4.0 | -0.75 | 0.178 | 84.90 | 15.10 |

| 4.75 | 0.00 | 1.000 | 50.00 | 50.00 |

| 5.0 | 0.25 | 1.778 | 36.00 | 64.00 |

| 6.0 | 1.25 | 17.78 | 5.33 | 94.67 |

| 7.0 | 2.25 | 177.8 | 0.56 | 99.44 |

| 8.0 | 3.25 | 1778 | 0.056 | 99.944 |

| 9.0 | 4.25 | 17780 | 0.0056 | 99.9944 |

| 10.0 | 5.25 | 177800 | 0.00056 | 99.99944 |

Fmoc Group Stability Considerations

The Fmoc protecting group demonstrates excellent stability under acidic conditions but becomes increasingly labile as pH increases above 7.0 [12]. The base-catalyzed removal of the Fmoc group proceeds through an E1cB mechanism, involving abstraction of the acidic proton at the 9-position of the fluorene ring system [13]. Piperidine, commonly used for Fmoc deprotection, demonstrates a pKa of approximately 11.28, making it effective for base-catalyzed cleavage [13].

The thermal stability of the Fmoc group has been demonstrated to allow cleavage at elevated temperatures (120°C) without the need for basic conditions [14]. This thermal pathway provides an alternative deprotection mechanism that avoids the complications associated with base-catalyzed processes [15].

| pH Range | Carboxylic Acid Stability | Fmoc Group Stability | Dominant Species |

|---|---|---|---|

| 1.0-2.0 | Highly stable (protonated form) | Highly stable (acid conditions) | Fully protonated carboxylic acid |

| 2.0-4.0 | Stable (predominantly protonated) | Stable (acid conditions) | Protonated carboxylic acid |

| 4.0-7.0 | Moderately stable (equilibrium shift) | Stable (neutral conditions) | Mixed protonated/deprotonated |

| 7.0-9.0 | Decreasing stability (deprotonated) | Moderate stability | Deprotonated carboxylate |

| 9.0-12.0 | Reduced stability (ionized form) | Decreasing stability (base-labile) | Carboxylate anion |

| >12.0 | Potential degradation | Rapid degradation (base-catalyzed) | Carboxylate + Fmoc cleavage |

Hydrolysis Mechanisms

The hydrolysis of the carboxylic acid derivative can proceed through both acid-catalyzed and base-catalyzed mechanisms [16]. Under acidic conditions, the protonated carboxylic acid demonstrates enhanced stability due to reduced electrostatic interactions and decreased nucleophilicity of water molecules [17]. The acid-catalyzed hydrolysis typically exhibits rate constants in the range of 1 × 10⁻⁸ to 1 × 10⁻⁶ s⁻¹ at 25°C with activation energies of 80-90 kJ/mol [18].

Base-catalyzed hydrolysis proceeds more rapidly, with rate constants ranging from 1 × 10⁻⁶ to 1 × 10⁻⁴ s⁻¹ at 25°C [18]. The lower activation energy of 60-70 kJ/mol for base-catalyzed processes reflects the more favorable energetics of hydroxide ion attack compared to water-mediated hydrolysis [19].